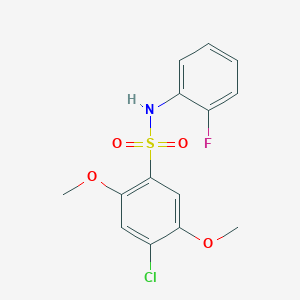
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly known as CFM-2, and it has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
CFM-2 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of various cellular processes. CK2 is involved in the regulation of many proteins that are important for cell growth and survival, and the inhibition of CK2 by CFM-2 can lead to cell death.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, CFM-2 has been shown to inhibit other protein kinases and to have anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its selectivity for CK2, which makes it a useful tool for studying the function of this enzyme. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one limitation of CFM-2 is its potential toxicity, which can limit its use in certain experiments. It is also important to note that CFM-2 is not a drug and should not be used for any therapeutic purposes.
Direcciones Futuras
There are many potential future directions for research on CFM-2. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the use of CFM-2 in combination with other drugs to enhance its anti-cancer or anti-inflammatory effects. Additionally, there is potential for the use of CFM-2 in the development of new therapies for neurodegenerative diseases. Overall, CFM-2 is a promising compound that has the potential to contribute to many areas of scientific research.
Métodos De Síntesis
CFM-2 can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-fluoroaniline. The resulting product is then purified by recrystallization to obtain pure CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been used extensively in scientific research as a tool to study the function of certain proteins. It has been shown to be a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. CFM-2 has been used in studies to investigate the role of CK2 in cancer, inflammation, and other diseases.
Propiedades
Fórmula molecular |
C14H13ClFNO4S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-9(12)15)22(18,19)17-11-6-4-3-5-10(11)16/h3-8,17H,1-2H3 |
Clave InChI |
WKGQDXRYOVIFTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2F |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)







